molecular formula C17H19NO4S B2459194 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034241-36-4

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2459194
M. Wt: 333.4
InChI Key: PUMVGSLAKHEEHU-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

Thiophene-based analogs have been the focus of many scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene nucleus-containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Design and Synthesis of Derivatives for Biological Activities

A study focused on the design, synthesis, and biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including those with thiophene and benzo[d][1,3]dioxole moieties, demonstrated their inhibitory activity against histone deacetylases. These derivatives exhibited potent antiproliferative activity against various cancer cell lines and induced cell-cycle arrest, suggesting the utility of such compounds in cancer research and therapy (Jiao et al., 2009).

Antimicrobial and Docking Studies

Another study synthesized derivatives incorporating the thiophene moiety, exploring their antimicrobial properties and conducting docking studies to assess their potential as antimicrobial agents. This research highlights the compound's relevance in developing new antimicrobial strategies (Talupur et al., 2021).

Antioxidant Activity

Research on derivatives structurally similar to the compound showed significant antioxidant activity, comparing favorably with known antioxidants like ascorbic acid. This indicates potential applications in oxidative stress-related conditions (Tumosienė et al., 2019).

Enzyme Inhibition and Pharmacological Activities

The synthesis of N-(3-hydroxyphenyl) benzamide derivatives and their evaluation for enzyme inhibition activity against enzymes like butylcholinesterase and acetylcholinesterase highlights another area of application. These activities are relevant in neurodegenerative diseases and inflammation (Abbasi et al., 2014).

Novel Synthetic Pathways

Studies also focus on the novel synthesis of 5-hydroxyindole-2-carboxamides, revealing methodologies that could be adapted for synthesizing the compound , demonstrating the compound's potential in synthetic organic chemistry (Unangst et al., 1996).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They continue to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c19-8-6-12(16-2-1-9-23-16)5-7-18-17(20)13-3-4-14-15(10-13)22-11-21-14/h1-4,9-10,12,19H,5-8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMVGSLAKHEEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide

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